

synthesis of 3-Benzylxybenzyl alcohol from 3-hydroxybenzyl alcohol

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Compound of Interest

Compound Name: 3-Benzylxybenzyl alcohol

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Synthesis of 3-Benzylxybenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **3-Benzylxybenzyl alcohol** from 3-hydroxybenzyl alcohol via the Williamson ether synthesis. This transformation is a fundamental reaction in organic chemistry, often employed for the protection of phenolic hydroxyl groups, a common step in the synthesis of complex molecules for pharmaceutical and materials science applications. This document provides detailed experimental protocols, quantitative data, and visual aids to facilitate its application in a laboratory setting.

Reaction Principle and Stoichiometry

The synthesis of **3-Benzylxybenzyl alcohol** is achieved through a Williamson ether synthesis, an SN2 reaction involving the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenolic hydroxyl group of 3-hydroxybenzyl alcohol is deprotonated by a strong base, typically sodium hydride (NaH), to form a sodium phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage.

Reaction Scheme:

Reactant and Product Properties:

Compound	Molar Mass (g/mol)	Appearance
3-Hydroxybenzyl alcohol	124.14[1]	White to off-white crystalline solid
Sodium Hydride (60% dispersion in mineral oil)	24.00 (as NaH)	Grey powder
Benzyl Bromide	171.04	Colorless to pale yellow lachrymatory liquid
3-Benzylbenzyl alcohol	214.26[2]	White to yellow or orange powder/crystal[3]

Experimental Protocol

This protocol is a comprehensive procedure for the synthesis of **3-Benzylbenzyl alcohol**, adapted from general methods for Williamson ether synthesis.[4]

Materials:

- 3-Hydroxybenzyl alcohol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Benzyl bromide (BnBr)
- Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

- Silica gel for column chromatography
- Hexane
- Round-bottom flask
- Magnetic stirrer and stir bar
- Septum and needles
- Nitrogen or Argon gas supply
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-hydroxybenzyl alcohol (1.0 eq). Dissolve the alcohol in anhydrous THF or DMF (approximately 5-10 mL per mmol of alcohol).
- Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise to the stirred solution. The mixture will be stirred at this temperature for 15-30 minutes, during which hydrogen gas will evolve. The reaction mixture should then be allowed to warm to room temperature and stirred for an additional 30 minutes to ensure complete formation of the alkoxide.
- Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 - 1.2 eq) dropwise to the suspension. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or water.

- Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers and wash with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure **3-Benzyloxybenzyl alcohol**.

Quantitative Data

While a specific yield for this exact transformation is not readily available in the cited literature, Williamson ether syntheses of this type generally proceed in good to excellent yields, often in the range of 80-95%, depending on the purity of the reagents and the reaction conditions.^[3]

Table of Reaction Parameters and Expected Outcome:

Parameter	Value/Condition
Reactants	
3-Hydroxybenzyl alcohol	1.0 equivalent
Sodium Hydride (60%)	1.1 - 1.5 equivalents
Benzyl Bromide	1.1 - 1.2 equivalents
Solvent	Anhydrous THF or DMF
Temperature	0 °C to Room Temperature
Reaction Time	12 - 24 hours
Expected Yield	80 - 95%
Purification	Flash Column Chromatography

Characterization Data (Predicted)

While specific experimental spectra for **3-Benzylbenzyl alcohol** are not provided in the search results, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of similar structures and general principles of NMR spectroscopy. These should be used as a guide for characterization.

¹H NMR (400 MHz, CDCl₃):

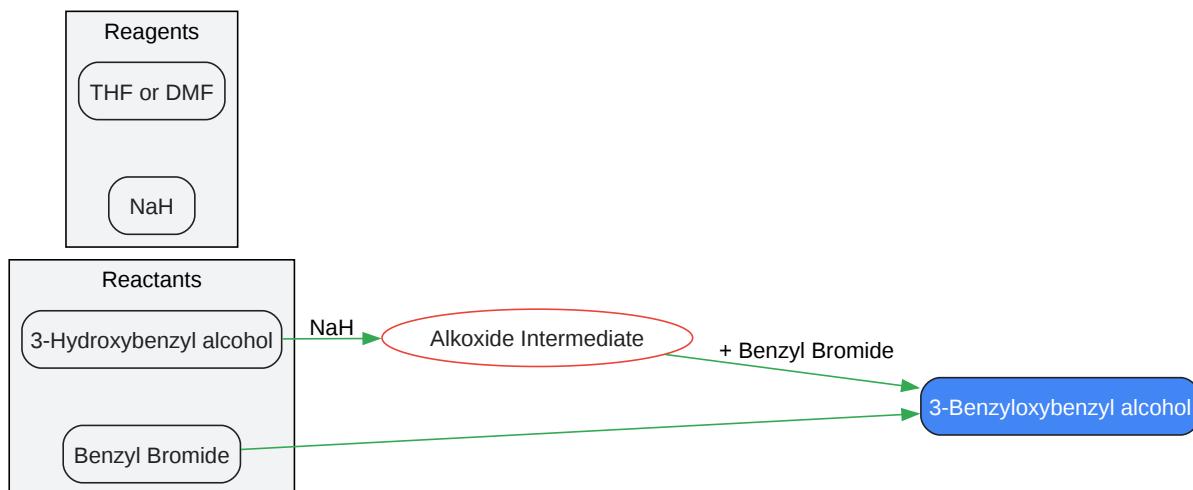
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.45 - 7.25	m	5H	Ar-H (benzyl ether)
~7.20 - 6.80	m	4H	Ar-H (substituted ring)
~5.05	s	2H	-O-CH ₂ -Ph
~4.65	s	2H	-CH ₂ -OH
~1.60	br s	1H	-OH

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Assignment
~159.0	C-OBn
~142.0	C-CH ₂ OH
~137.0	Quaternary C (benzyl ether)
~129.5	Ar-CH
~128.6	Ar-CH
~128.0	Ar-CH
~127.5	Ar-CH
~120.0	Ar-CH
~114.0	Ar-CH
~113.0	Ar-CH
~70.0	-O-CH ₂ -Ph
~65.0	-CH ₂ -OH

Visualizations

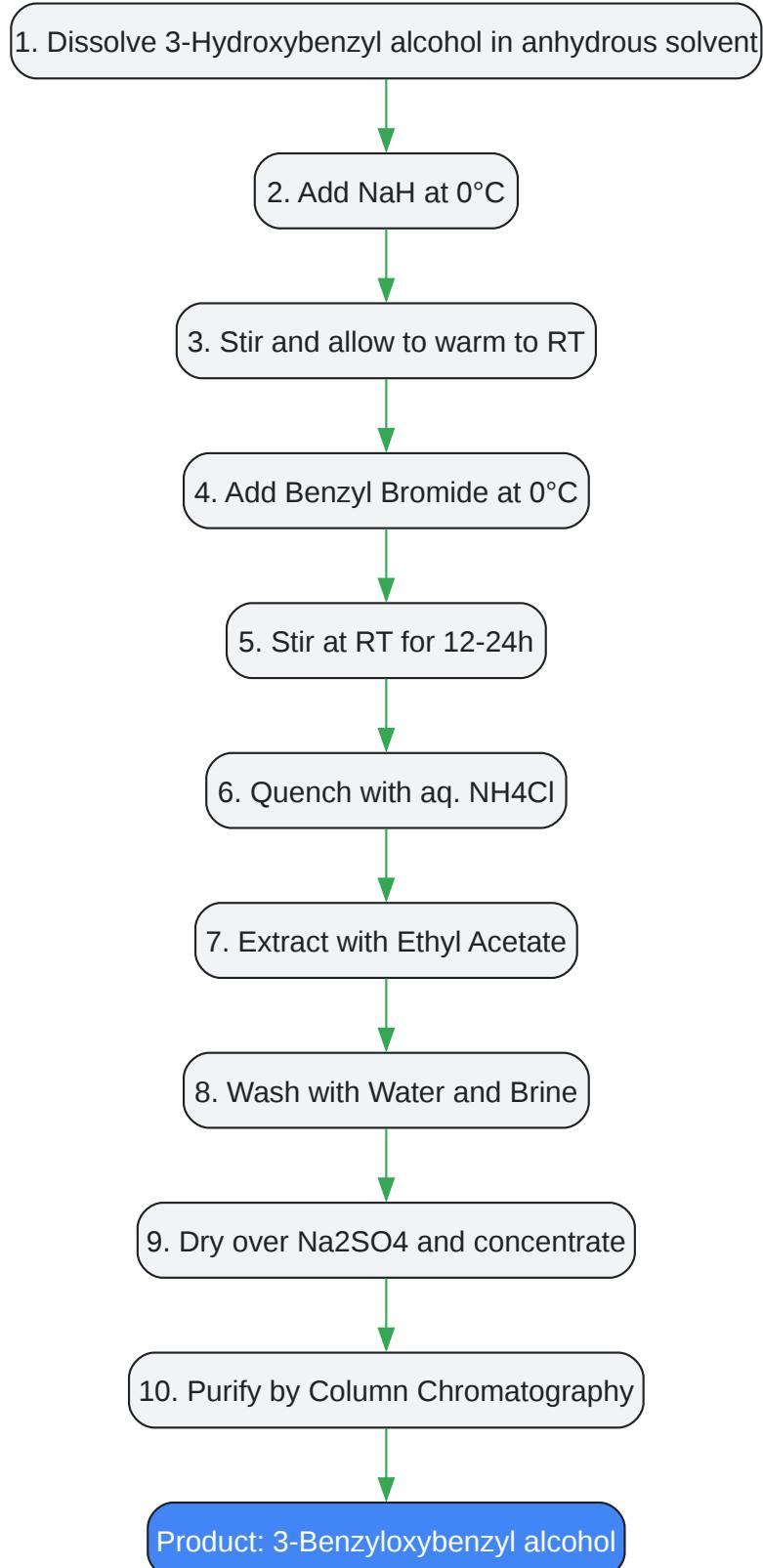
Reaction Pathway Diagram:



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Caption: Reaction pathway for the synthesis of **3-Benzylbenzyl alcohol**.

Experimental Workflow Diagram:

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